N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methylphenyl group at position 1, a methoxy group at position 4, and a 3,4-dimethoxyphenethyl carboxamide moiety at position 2. Its molecular formula, inferred from structural analysis, is C₂₅H₂₇N₃O₆ (molecular weight ~477.5 g/mol).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-15-5-8-17(9-6-15)26-21(27)14-20(31-4)22(25-26)23(28)24-12-11-16-7-10-18(29-2)19(13-16)30-3/h5-10,13-14H,11-12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZRDOXUHHPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyridazine ring through cyclization reactions, followed by the introduction of methoxy groups via methylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and three related pyridazine-based analogs from available literature:
Key Observations:
Substituent Complexity : The target compound exhibits greater steric bulk compared to and , primarily due to the 3,4-dimethoxyphenethyl chain. This may enhance membrane permeability but reduce aqueous solubility .
Positional Effects : Unlike , which has a methyl group directly on the pyridazine nitrogen (N1), the target compound substitutes N1 with a 4-methylphenyl group. This aromatic substitution could improve π-π stacking interactions in biological targets.
Functional Group Variations : The ethyl ester in contrasts with the carboxamide in the target compound, suggesting differences in metabolic stability and hydrolysis susceptibility.
Pharmacological and Physicochemical Research Findings
- Lipophilicity : The 3,4-dimethoxyphenethyl group likely increases logP compared to (predicted logP ~2.8 vs. ~1.5 for ), aligning with its higher molecular weight .
- Binding Affinity : Pyridazine carboxamides with para-substituted aryl groups (e.g., 4-methylphenyl in the target vs. phenyl in ) often show enhanced affinity for kinase targets due to hydrophobic pocket interactions .
- Metabolic Stability : Ethoxy groups (as in ) are more susceptible to oxidative metabolism than methoxy groups, implying that the target compound’s 3,4-dimethoxy substitution may confer slower hepatic clearance .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.46 g/mol
- Density : 1.079 g/cm³
- Boiling Point : 480.3°C at 760 mmHg
- LogP : 3.38 (indicating moderate lipophilicity)
These properties suggest that the compound may have good bioavailability and permeability, which are crucial for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the purinergic signaling pathway. Studies have shown that compounds interacting with P2 receptors can influence cellular signaling pathways that regulate inflammation and pain .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. This activity is crucial in addressing antibiotic resistance issues prevalent in current therapeutic regimens .
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells .
In Vitro Studies
In vitro studies have demonstrated various biological effects of this compound:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing selective cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in treating inflammatory diseases.
In Vivo Studies
In vivo studies further elucidate the pharmacological potential of this compound:
- Animal Models : In models of induced inflammation and pain, administration of the compound resulted in reduced symptoms compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Study 1: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial properties of various derivatives of pyridazine compounds, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Study 2: Anti-inflammatory Activity
Research conducted on the anti-inflammatory effects demonstrated that treatment with this compound resulted in a marked decrease in edema and inflammatory markers in rat models subjected to carrageenan-induced paw edema. The study concluded that this compound could be a promising candidate for further development as an anti-inflammatory drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
